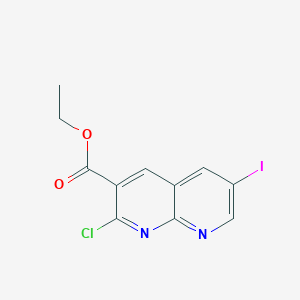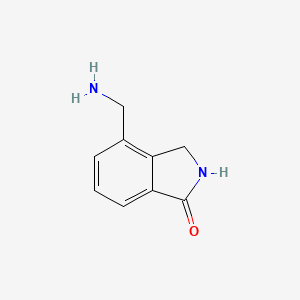
4-(Aminomethyl)isoindolin-1-one
概要
説明
4-(Aminomethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H10N2O . It is a key intermediate enroute to many investigational therapeutic agents . Isoindolin-1-one analogs have exhibited significant anti-tobacco mosaic virus (anti-TMV) activities .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
Various molecular modeling studies with a series of isoindolin-1-one derivatives have been conducted as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
Isoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)isoindolin-1-one can be found on the PubChem database .科学的研究の応用
Bioactive Natural Products
Isoindolin-1-one, a key component of 4-(Aminomethyl)isoindolin-1-one, is found in a variety of natural products with diverse biological activities. These compounds hold therapeutic potential for chronic diseases and have sparked significant interest in medicinal chemistry due to recent advancements in synthetic methods for their procurement (Upadhyay et al., 2020).
Synthetic Chemistry and Molecular Interactions
The synthesis of isoindoline derivatives, including those related to 4-(Aminomethyl)isoindolin-1-one, has been a topic of research, particularly in the context of creating novel compounds for diverse applications. Studies have focused on understanding the reaction mechanisms and structural properties of these compounds, contributing to the field of synthetic organic chemistry (Levkov et al., 2018).
Antimicrobial and Anticancer Properties
Research on isoindoline derivatives has revealed their potential in antimicrobial and anticancer therapies. Specific compounds have shown efficacy against bacterial strains like Mycobacterium tuberculosis and exhibited cytotoxic properties against certain cancer cell lines. This research expands the potential therapeutic applications of isoindoline compounds (Rani et al., 2019).
Green Chemistry and Sustainable Synthesis
Efforts to develop environmentally friendly synthetic methods for isoindoline derivatives, which are structurally similar to 4-(Aminomethyl)isoindolin-1-one, have been made. These methods aim to reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry (Chen et al., 2014).
作用機序
Target of Action
The primary target of 4-(Aminomethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription . It is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
4-(Aminomethyl)isoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) indicates that LYS139 and LYS41 are majorly contributing to the binding interactions .
Biochemical Pathways
The interaction of 4-(Aminomethyl)isoindolin-1-one with CDK7 affects the cell cycle regulation and transcription pathways . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, the compound can disrupt the normal cell cycle, leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of 4-(Aminomethyl)isoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The result of the action of 4-(Aminomethyl)isoindolin-1-one is the inhibition of CDK7, leading to the disruption of the cell cycle and the death of cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
Action Environment
The action of 4-(Aminomethyl)isoindolin-1-one can be influenced by various environmental factors. For instance, the synthesis of isoindolin-1-one derivatives has been performed under ultrasonic irradiation . This green synthetic approach offers tremendous advantages in chemical synthesis by improving the reaction rate, yields, and selectivity, as well as applying less hazardous materials and milder reaction conditions .
Safety and Hazards
将来の方向性
The isoindolin-1-one part should stabilize the whole structure in the active site. Therefore, by considering the data collected from barbiturate and isoindolin-1-one derivatives, these two backbones were attached in a way that could be synthetically feasible and also have practical orientation in the active site .
特性
IUPAC Name |
4-(aminomethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTBWQKTARSTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
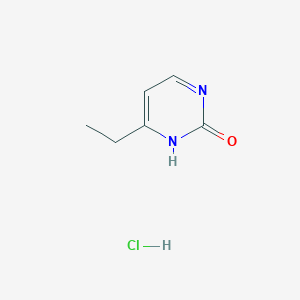
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
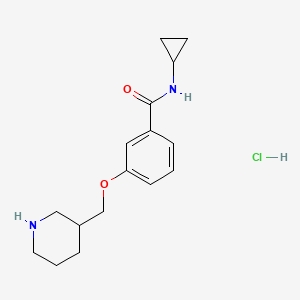
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)
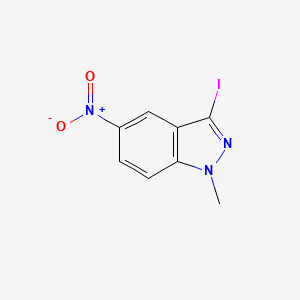
![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)
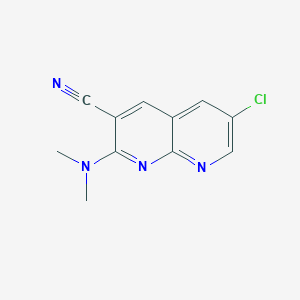

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
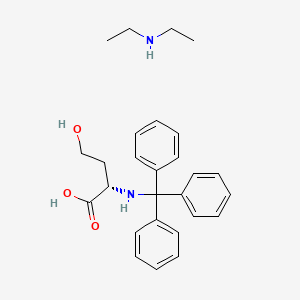
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
